molecular formula C11H20O B12727372 Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- CAS No. 30199-25-8

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)-

Cat. No.: B12727372
CAS No.: 30199-25-8
M. Wt: 168.28 g/mol
InChI Key: YWJHQHJWHJRTAB-JTQLQIEISA-N
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Description

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of cyclohexene, characterized by the presence of a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- typically involves multiple steps. One common method includes the alkylation of cyclohexene with a suitable alkylating agent under controlled conditions. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.

Scientific Research Applications

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
  • Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4S)-
  • Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R, 4S)-

Uniqueness

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration can result in different physical and chemical properties compared to its isomers.

Properties

CAS No.

30199-25-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3/t10-/m0/s1

InChI Key

YWJHQHJWHJRTAB-JTQLQIEISA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)OC

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC

Origin of Product

United States

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